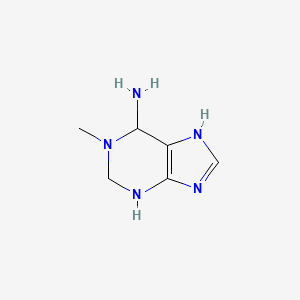

1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11N5 |

|---|---|

Molecular Weight |

153.19 g/mol |

IUPAC Name |

1-methyl-2,3,6,7-tetrahydropurin-6-amine |

InChI |

InChI=1S/C6H11N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2,5,10H,3,7H2,1H3,(H,8,9) |

InChI Key |

QTASQVUUUSBBEA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CNC2=C(C1N)NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

1-Methyladenine (m1A): The Positively Charged Epitranscriptomic Mark

This guide synthesizes the current understanding of N1-methyladenosine (m1A) in RNA epigenetics, distinguishing between established tRNA biology and the evolving, often controversial, landscape of mRNA methylation.[1]

Executive Summary

N1-methyladenosine (m1A) is a non-canonical, positively charged modification that fundamentally alters RNA structure and function.[2][3][4][5][6][7] Unlike N6-methyladenosine (m6A), which affects RNA metabolism via "reader" protein recruitment without altering base-pairing potential, m1A introduces a methyl group at the Watson-Crick interface. This steric and electrostatic block prevents base pairing and stalls reverse transcriptase (RT), making it both a potent regulator of translation and a challenge to detect. While ubiquitous and essential in tRNA and rRNA, its presence in mRNA is rare, dynamic, and often conflated with technical artifacts—a distinction this guide rigorously clarifies.

Molecular Architecture & Chemical Biology

The Physiochemical Blockade

At physiological pH, m1A carries a positive charge.[2] This unique property distinguishes it from most other RNA modifications (like m6A or m5C), which are neutral.

-

Watson-Crick Interference: The methyl group at the N1 position sterically hinders the formation of hydrogen bonds with Thymine or Uracil.

-

Structural Impact: In tRNA, this "blockade" forces the RNA into specific tertiary conformations (e.g., the T-loop), essential for the 3D L-shape required for ribosome fit.

-

Reverse Transcription (RT) Arrest: Standard RT enzymes (e.g., M-MLV) cannot pass the m1A site, leading to cDNA truncation.[3] This "hard stop" is the basis for early detection methods but also a source of false negatives if not managed correctly.

The Enzymatic Machinery: Writers and Erasers[6][8]

The cellular control of m1A is maintained by a conserved set of methyltransferases (writers) and demethylases (erasers).[6]

Table 1: The m1A Proteome[9]

| Role | Enzyme Complex | Cellular Compartment | Primary Substrate | Mechanism & Function |

| Writer | TRMT6 / TRMT61A | Cytosol / Nucleus | tRNA (Pos 58) , mRNA (rare) | TRMT61A is the catalytic subunit; TRMT6 provides RNA binding.[3][6][8][9] Essential for tRNA stability.[3] Installs m1A in mRNA at T-loop-like structures.[1][3][10] |

| Writer | TRMT10C | Mitochondria | mt-tRNA (Pos 9) , ND5 mRNA | A component of the mitochondrial RNase P complex. Methylates ND5 mRNA to regulate mitochondrial translation.[1] |

| Writer | TRMT61B | Mitochondria | mt-tRNA (Pos 58) , mt-rRNA | Paralog of TRMT61A. Ensures proper folding of mitochondrial tRNAs and 16S rRNA. |

| Writer | RRP8 | Nucleolus | 28S rRNA | Methylates position A1322 in 28S rRNA; critical for ribosome biogenesis.[11] |

| Eraser | ALKBH3 | Cytosol / Nucleus | tRNA , mRNA | Oxidative demethylase (Fe(II)/α-KG dependent).[9][12] Preferentially acts on ssRNA. Linked to cancer cell survival and tRNA repair.[6] |

| Eraser | ALKBH1 | Mitochondria / Nucleus | tRNA (Pos 58) | Demethylates m1A in tRNAs to modulate translation initiation; activity is distinct from ALKBH3. |

Diagram 1: The Dynamic Cycle of m1A

This diagram illustrates the lifecycle of m1A, from installation by the TRMT complex to removal by ALKBH enzymes, and its downstream effects on translation.

Caption: The m1A reversible methylation cycle showing the interplay between writers (TRMTs) and erasers (ALKBH) determining RNA fate.

The mRNA Controversy: Artifacts vs. Reality

Critical Insight: Early studies using m1A-seq reported thousands of m1A sites in the 5' UTR of mRNAs.[3] Current consensus suggests most of these were artifacts.

The "Cap" Problem

The widely used m1A antibody (e.g., from MBL International) has significant cross-reactivity with the m7G cap of mRNA. Since both m1A and m7G are methylated purines, the antibody enriches for the 5' end of all mRNAs, creating false positives in the 5' UTR.

The Consensus View

-

Low Abundance: True m1A sites in mRNA are rare (approx. 0.01–0.05% of adenosines).[3]

-

Specific Motifs: Authentic sites typically reside in "T-loop-like" structures (sequence motif: GUUCRA) that mimic tRNA, allowing recognition by TRMT6/61A.[3][6]

-

Mitochondrial Exception: The ND5 transcript in mitochondria is heavily methylated by TRMT10C, serving as a verified regulatory switch.[1][5]

Technical Deep Dive: Detection Methodologies

To distinguish true m1A from artifacts, researchers must use orthogonal validation methods. Relying solely on antibody enrichment (MeRIP) is insufficient.

Recommended Protocol: m1A-seq with Dimroth Rearrangement

This method uses chemistry to validate the signal. Under alkaline conditions, m1A rearranges to m6A.[2][3] Since m6A does not stall Reverse Transcriptase, the disappearance of the "RT stop" or mutation signature confirms the original mark was m1A.

Step-by-Step Workflow

-

RNA Fragmentation: Fragment poly(A)+ RNA to ~100 nt.

-

Input Sample (Control): Save 10% of RNA.

-

Immunoprecipitation (IP): Enrich m1A-containing fragments using anti-m1A antibody.

-

Split Sample: Divide IP RNA into two aliquots:

-

Reverse Transcription: Use a high-fidelity RT (or TGIRT for mutation mapping).

-

Sequencing & Analysis:

-

True m1A Peak: Shows high pileup in Aliquot A but disappears or loses mutation signature in Aliquot B.

-

False Positive (Cap/Background): Signal remains unchanged in Aliquot B.

-

Diagram 2: Detection Logic (Dimroth Validation)

Caption: Validation of m1A sites using Dimroth rearrangement. Conversion to m6A eliminates the RT-arrest signature, confirming m1A identity.

Biological Function & Therapeutic Implications[6][15][16][17][18][19]

Translational Control

-

Mechanism: Because m1A blocks Watson-Crick pairing, it physically obstructs the ribosomal scanning complex (43S pre-initiation complex).

-

Outcome: m1A in the 5' UTR or CDS generally represses translation .[3]

-

Mitochondria: In ND5 mRNA, m1A levels are tissue-specific and developmentally regulated, tuning the production of Complex I subunits.

Cancer & Drug Development

-

ALKBH3 as a Target: ALKBH3 is often overexpressed in prostate and non-small cell lung cancers. It promotes cancer cell survival by demethylating tRNAs (increasing protein synthesis efficiency) and preventing m1A-mediated decay of oncogenic transcripts.

-

Therapeutic Strategy: Small molecule inhibitors of ALKBH3 (e.g., HUHS015) aim to restore m1A levels, destabilizing tRNAs and inducing metabolic stress in tumor cells.

References

-

Dominissini, D. et al. (2016).[10][14] "The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA." Nature. Link

-

Li, X. et al. (2016). "Transcriptome-wide mapping reveals reversible and dynamic N1-methyladenosine methylome." Nature Chemical Biology. Link

-

Safra, M. et al. (2017).[2][10] "The m1A landscape on cytosolic and mitochondrial mRNA at single-base resolution." Nature. Link

-

Li, X. et al. (2017). "Base-Resolution Mapping Reveals Distinct m1A Methylome in Nuclear- and Mitochondrial-Encoded Transcripts."[15] Molecular Cell. Link

-

Grozhik, A.V. et al. (2019). "Antibody Cross-reactivity Accounts for Widespread Appearance of m1A in 5'UTRs." Nature Communications. Link

-

Liu, F. et al. (2016).[14] "ALKBH1-Mediated tRNA Demethylation Regulates Translation."[9] Cell. Link

-

Ueda, Y. et al. (2017). "ALKBH3 demethylates tRNA-derived small RNAs and regulates protein synthesis in cancer cells." Science Advances. Link

Sources

- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 2. Chemical manipulation of m1A mediates its detection in human tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Biological roles of adenine methylation in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]

Epitranscriptomic Dynamics: A Technical Whitepaper on N1-Methyladenosine (m1A) vs. N6-Methyladenosine (m6A)

Chemical and Structural Causality: The N1 vs. N6 Paradigm

The epitranscriptome represents a critical layer of post-transcriptional gene regulation, with over 170 distinct RNA modifications identified to date. Among these, methylation of adenosine is the most prominent. However, the exact positioning of the methyl group on the purine ring dictates entirely different biochemical properties, structural consequences, and analytical challenges.

N6-methyladenosine (m6A) involves the addition of a methyl group to the N6 amine of adenosine. Because this position does not participate in the Watson-Crick hydrogen bonding interface, m6A does not disrupt standard A-U base pairing [1]. Consequently, m6A functions primarily as a "molecular beacon," recruiting reader proteins to dictate RNA fate without fundamentally altering the transcript's thermodynamic stability.

Conversely, N1-methyladenosine (m1A) involves methylation at the N1 nitrogen. This modification is chemically disruptive. Under physiological conditions, m1A carries a positive electrostatic charge, which profoundly alters local RNA folding [2]. More importantly, the N1 methyl group sterically blocks standard Watson-Crick base pairing, forcing the formation of Hoogsteen base pairs [3]. This structural distortion is the causal mechanism behind m1A's ability to stall ribosomes during translation and stall reverse transcriptase during cDNA synthesis[4].

Quantitative Comparison of m1A and m6A Properties

To facilitate assay design and therapeutic targeting, the distinct properties of these two modifications are summarized below:

| Feature | N6-methyladenosine (m6A) | N1-methyladenosine (m1A) |

| Methylation Position | N6 amine of the purine ring | N1 nitrogen of the purine ring |

| Physiological Charge | Neutral | Positive |

| Base Pairing Impact | Maintains Watson-Crick pairing | Disrupts Watson-Crick (forms Hoogsteen pairs) |

| Primary RNA Targets | mRNA (highly abundant) | tRNA, rRNA (high); mRNA (~10x less than m6A) |

| Consensus Motif | DRACH (D=A/G/U, R=A/G, H=A/C/U) | GUUCRA |

| Transcript Location | 3' UTR, near stop codons | 5' UTR, start codons, mitochondrial CDS |

| Sequencing Bottleneck | Requires antibody enrichment | Causes reverse transcriptase (RT) stalling/mismatches |

The Epitranscriptomic Machinery: Writers, Erasers, and Readers

Both m6A and m1A are dynamically regulated by a suite of enzymes. Understanding this machinery is critical for developing targeted inhibitors in oncology and immunology.

-

The m6A Complex: m6A is deposited co-transcriptionally by a multicomponent methyltransferase "writer" complex consisting of METTL3 (the catalytic core), METTL14 (the RNA-binding scaffold), WTAP, and auxiliary proteins like VIRMA and RBM15 [5]. The mark is actively removed by "erasers" such as FTO and ALKBH5 [6].

-

The m1A Complex: m1A is installed by distinct tRNA methyltransferases that have evolved to target mRNA, primarily the TRMT6/TRMT61A complex in the cytosol and TRMT10C in the mitochondria [7]. It is erased by ALKBH1 and ALKBH3 [2].

Interestingly, both modifications share a subset of "reader" proteins. The YTH domain family (YTHDF1-3, YTHDC1) can recognize both m6A and m1A, though their binding affinities and downstream functional consequences (e.g., mRNA decay vs. translational repression) differ based on the structural context of the RNA [4].

Regulatory pathways of m6A and m1A epitranscriptomic machinery.

Analytical Workflows: Overcoming Detection Bottlenecks

The chemical differences between m6A and m1A necessitate distinct sequencing methodologies. Because m6A does not disrupt base pairing, standard RNA-seq reads it as a normal adenosine. Therefore, m6A detection relies entirely on antibody enrichment (MeRIP-seq)[8].

Conversely, m1A's disruption of Watson-Crick pairing causes reverse transcriptase to stall or incorporate incorrect bases. While this is a biological feature, it is an analytical hurdle. To achieve single-nucleotide resolution, modern m1A-seq protocols (like m1A-ID-seq) utilize a self-validating enzymatic rescue step using the AlkB demethylase [9].

Methodological divergence between m6A MeRIP-seq and single-nucleotide m1A-ID-seq.

Protocol 1: Transcriptome-wide m6A Profiling via MeRIP-Seq

This protocol relies on a self-validating Input vs. Immunoprecipitation (IP) comparison to eliminate non-specific background noise [10].

-

RNA Extraction & Quality Control: Extract total RNA (≥ 10 μg) ensuring a RIN ≥ 7.0. Isolate poly(A)+ mRNA to reduce ribosomal RNA background.

-

RNA Fragmentation: Chemically shear the mRNA into 100–200 nt fragments using divalent cations (e.g., Zn2+ or Mg2+) at 94°C for ~5 minutes [11]. Causality: Consistent shearing is critical because the resolution of the final m6A peak is strictly limited by the fragment size.

-

Immunoprecipitation (IP): Save 10% of the fragmented RNA as the "Input" control. Incubate the remaining RNA with m6A-specific antibodies conjugated to magnetic beads at 4°C for 2-4 hours.

-

Elution: Elute the m6A-enriched RNA from the beads using a free m6A competitor salt, followed by ethanol precipitation.

-

Library Prep & Sequencing: Convert both IP and Input RNA into cDNA libraries using stranded RNA-seq kits. Sequence on an Illumina platform.

-

Bioinformatics: Align reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions where the IP read density significantly exceeds the Input read density.

Protocol 2: Single-Nucleotide Resolution m1A Profiling via m1A-ID-Seq

Because m1A causes RT stalling, standard IP only provides regional resolution. This protocol introduces an enzymatic toggle (AlkB) to achieve single-base precision[9].

-

Fragmentation & IP: Fragment RNA and immunoprecipitate using m1A-specific antibodies, identical to the MeRIP-seq workflow.

-

Enzymatic Demethylation (The Causality Step): Split the m1A-enriched RNA into two parallel aliquots. Treat one aliquot with recombinant E. coli AlkB enzyme (which demethylates m1A back to unmodified Adenosine) and leave the second untreated.

-

Reverse Transcription: Perform cDNA synthesis. In the untreated sample, the positive charge and Hoogsteen pairing of m1A force the reverse transcriptase to stall or incorporate mismatched bases. In the AlkB-treated sample, standard Watson-Crick pairing is restored, and RT proceeds normally.

-

Sequencing & Mutational Profiling: Sequence both libraries. Bioinformatically scan for sites showing high mismatch/truncation rates in the untreated library that completely disappear in the AlkB-treated library. This differential signature validates the exact nucleotide harboring the m1A modification.

Translational Implications for Drug Development

The distinct mechanisms of m1A and m6A offer unique therapeutic vulnerabilities. Dysregulation of m6A writers (e.g., METTL3) and erasers (e.g., FTO) is heavily implicated in acute myeloid leukemia and glioblastoma, making them prime targets for small-molecule inhibitors currently in clinical trials[12].

Conversely, m1A dysregulation is emerging as a critical factor in mitochondrial disorders and tumor immune evasion. Because m1A directly inhibits translation elongation, modulating m1A erasers like ALKBH3 can theoretically restore the translation of tumor-suppressor proteins that have been epigenetically silenced at the translational level [4]. Understanding the fundamental chemical differences between these two modifications is the first step in designing the next generation of epitranscriptomic targeted therapies.

References

-

MeRIP Sequencing (m6A Analysis) - CD Genomics. CD Genomics. Available at:[Link]

-

Protocol for antibody-based m6A sequencing of human postmortem brain tissues. Cell STAR Protocols. Available at:[Link]

-

The Proteins of mRNA Modification: Writers, Readers, and Erasers. NIH PubMed Central. Available at:[Link]

-

A low-cost, low-input method establishment for m6A MeRIP-seq. Portland Press Bioscience Reports. Available at:[Link]

-

m1A RNA Methylation Analysis - CD Genomics. CD Genomics. Available at:[Link]

-

The roles of writers, erasers, and readers in the m6A modification of mRNA. ResearchGate. Available at:[Link]

-

Exploring m6A RNA Methylation: Writers, Erasers, Readers. EpigenTek. Available at:[Link]

-

An Overview of Current Detection Methods for RNA Methylation. NIH PubMed Central. Available at:[Link]

-

Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA. Oxford Academic Genomics, Proteomics & Bioinformatics. Available at:[Link]

-

Regulator genes for m6A/m5C/m1A methylation & HCC. Dove Medical Press. Available at:[Link]

-

Harnessing m1A modification: a new frontier in cancer immunotherapy. Frontiers in Immunology. Available at:[Link]

-

m1A RNA Modification in Gene Expression Regulation. MDPI Cells. Available at:[Link]

Sources

- 1. epigentek.com [epigentek.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Harnessing m1A modification: a new frontier in cancer immunotherapy [frontiersin.org]

- 5. The Proteins of mRNA Modification: Writers, Readers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of Current Detection Methods for RNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MeRIP Sequencing - CD Genomics [cd-genomics.com]

- 9. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]

- 10. cell.com [cell.com]

- 11. portlandpress.com [portlandpress.com]

- 12. dovepress.com [dovepress.com]

An In-Depth Technical Guide to the Formation and Cellular Management of 1-Methyladenine in DNA

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The integrity of the genetic code is under constant assault from both endogenous and exogenous alkylating agents, leading to a variety of DNA lesions. Among these, 1-methyladenine (1-meA) represents a particularly cytotoxic and mutagenic form of DNA damage. Its formation at the N1 position of adenine disrupts the Watson-Crick base pairing, thereby posing a significant barrier to DNA replication and transcription. This technical guide provides a comprehensive overview of the formation of 1-meA, its profound biological consequences, and the intricate cellular mechanisms that have evolved to counteract this threat. We will delve into the chemical etiology of 1-meA, explore the direct reversal repair pathway mediated by the AlkB family of dioxygenases, and discuss the role of translesion synthesis as a tolerance mechanism. Furthermore, this guide offers detailed experimental protocols for the detection and quantification of 1-meA, the assessment of repair enzyme activity, and the study of DNA damage response pathways, equipping researchers with the knowledge and methodologies to advance our understanding of this critical area of genome maintenance and its implications in disease and therapy.

The Chemical Etiology and Biological Significance of 1-Methyladenine

Formation of 1-Methyladenine: A Tale of Two Mechanisms

The methylation of the N1 position of adenine in DNA is not a random event but is governed by the chemical nature of the attacking alkylating agent. These agents are broadly classified into two categories based on their reaction mechanism: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).

-

SN1 Alkylating Agents: These compounds, such as N-methyl-N-nitrosourea (MNU), form a highly reactive carbocation intermediate that can attack various nucleophilic sites on DNA bases. While they can generate a spectrum of adducts, they are less prone to forming 1-meA.

-

SN2 Alkylating Agents: Agents like methyl methanesulfonate (MMS) and dimethyl sulfate (DMS) are major inducers of 1-meA.[1] These molecules transfer a methyl group directly to a nucleophilic center in a single, concerted step. The N1 position of adenine, particularly in single-stranded DNA regions that arise during replication and transcription, is a primary target for SN2 alkylating agents.[1][2]

The chemical structure of 1-methyladenine is depicted below:

Figure 1: Chemical structure of 1-methyladenine (1-meA).

The Biological Fallout: Cytotoxicity and Mutagenicity

The presence of a methyl group at the N1 position of adenine has profound consequences for DNA integrity and cellular function. This modification directly disrupts the hydrogen bonding face of the adenine base, preventing the formation of a canonical Watson-Crick base pair with thymine.[2][3] This disruption leads to several detrimental outcomes:

-

Replication Blockade: The distorted geometry of the 1-meA lesion presents a formidable obstacle to the processive movement of replicative DNA polymerases, leading to stalled replication forks.[2][4]

-

Cytotoxicity: Unrepaired 1-meA lesions are highly cytotoxic, as the persistent stalling of replication forks can trigger programmed cell death (apoptosis).[2][3]

-

Mutagenicity: While a potent replication block, if bypassed, 1-meA can be mutagenic. However, studies have shown its mutagenic potential to be relatively low compared to other lesions, with a higher propensity to cause cytotoxic effects.[4]

The following table summarizes the key properties and biological effects of 1-meA:

| Property | Description | References |

| Formation | Primarily by SN2 alkylating agents (e.g., MMS, DMS) at the N1 position of adenine, especially in single-stranded DNA. | [1] |

| Chemical Nature | A methylated purine base with a disrupted Watson-Crick pairing face. | [2][3] |

| Primary Biological Effect | Potent block to DNA replication and transcription. | [2][4] |

| Consequence | High cytotoxicity due to stalled replication forks. | [2][3] |

| Mutagenicity | Low, but can lead to misincorporation if bypassed by translesion synthesis polymerases. | [4] |

Cellular Defense Mechanisms Against 1-Methyladenine

Cells have evolved sophisticated and efficient mechanisms to counteract the deleterious effects of 1-meA. These strategies can be broadly categorized into direct damage reversal and damage tolerance.

Direct Reversal Repair: The AlkB Family of Dioxygenases

The primary and most efficient defense against 1-meA is direct reversal repair, a process catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[5] In humans, the key enzymes involved are ALKBH2 and ALKBH3.[2]

Mechanism of Action: These enzymes utilize a remarkable oxidative demethylation mechanism to directly restore the undamaged adenine base. The process involves the following key steps:

-

Substrate Recognition: The AlkB enzyme recognizes and binds to the 1-meA lesion within the DNA.

-

Oxidative Demethylation: In the presence of Fe(II), α-ketoglutarate, and molecular oxygen, the enzyme hydroxylates the aberrant methyl group.

-

Formaldehyde Release: The resulting hydroxymethyl group is unstable and is spontaneously released as formaldehyde.

-

Base Restoration: The adenine base is restored to its original, undamaged state, and the DNA backbone remains intact.

This elegant repair mechanism is highly efficient and error-free, as it does not involve the excision of the damaged base or the synthesis of new DNA.

The signaling pathway for AlkB-mediated direct reversal repair is illustrated in the following diagram:

Caption: Translesion synthesis pathway for bypassing a 1-meA lesion.

DNA Damage Response and Checkpoint Activation

The presence of 1-meA lesions and the resulting stalled replication forks trigger a broader cellular response known as the DNA Damage Response (DDR). The DDR is a complex signaling network that coordinates cell cycle progression with DNA repair.

Key players in the DDR activated by replication stress include the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR is recruited to sites of stalled replication forks and initiates a signaling cascade that leads to:

-

Cell Cycle Arrest: Halting the cell cycle provides more time for DNA repair to occur before the cell attempts to divide with a damaged genome. [6]* Activation of Repair Factors: The DDR can upregulate the expression and activity of DNA repair proteins, including those of the AlkB family.

-

Apoptosis Induction: If the damage is too extensive to be repaired, the DDR can trigger programmed cell death to eliminate the compromised cell. [7] The interplay between 1-meA damage and the DNA damage response is a critical determinant of cell fate.

Experimental Methodologies for the Study of 1-Methyladenine

A thorough understanding of 1-meA requires robust and sensitive experimental techniques. This section provides detailed, step-by-step protocols for the key experiments in this field.

Quantification of 1-Methyladenine in DNA by UHPLC-MS/MS

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the accurate and sensitive quantification of DNA adducts, including 1-meA. [8][9][10] Experimental Workflow:

Caption: Workflow for 1-meA quantification by UHPLC-MS/MS.

Step-by-Step Protocol:

-

Genomic DNA Isolation:

-

Isolate high-quality genomic DNA from cells or tissues using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction followed by ethanol precipitation).

-

Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

-

-

Enzymatic Digestion to Nucleosides:

-

To a solution containing 10-20 µg of genomic DNA, add a cocktail of enzymes for complete digestion to individual nucleosides. A typical cocktail includes:

-

Nuclease P1

-

Snake venom phosphodiesterase

-

Alkaline phosphatase

-

-

Incubate the reaction at 37°C for 2-4 hours.

-

Filter the reaction mixture to remove proteins and other macromolecules.

-

-

UHPLC Separation:

-

Inject the digested nucleoside sample onto a reverse-phase C18 column of a UHPLC system.

-

Separate the nucleosides using a gradient of mobile phases, typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the UHPLC is directed to the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer.

-

Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to specifically detect and quantify 1-meA and unmodified deoxyadenosine (dA).

-

MRM Transition for 1-meA: Precursor ion (m/z) -> Product ion (m/z)

-

MRM Transition for dA: Precursor ion (m/z) -> Product ion (m/z)

-

-

-

Data Analysis and Quantification:

-

Generate a standard curve using known concentrations of 1-meA and dA standards.

-

Integrate the peak areas of 1-meA and dA from the sample chromatograms.

-

Quantify the amount of 1-meA relative to the amount of dA in the sample, typically expressed as the number of 1-meA adducts per 106 dA.

-

In Vitro Assay of AlkB Enzyme Activity

A fluorescence-based assay provides a continuous and sensitive method for measuring the demethylation activity of AlkB enzymes. [11]This assay couples the release of formaldehyde from the demethylation reaction to the reduction of NAD+ by formaldehyde dehydrogenase (FDH), which can be monitored fluorometrically.

Step-by-Step Protocol:

-

Preparation of 1-meA-Containing Oligonucleotide Substrate:

-

Reaction Setup:

-

Prepare a reaction buffer containing:

-

HEPES buffer (pH 7.5-8.0)

-

Fe(II) sulfate

-

α-ketoglutarate

-

Ascorbic acid

-

Formaldehyde dehydrogenase (FDH)

-

NAD+

-

-

Add the purified AlkB enzyme (e.g., recombinant ALKBH2 or ALKBH3) to the reaction mixture.

-

-

Initiation and Monitoring of the Reaction:

-

Initiate the reaction by adding the 1-meA-containing oligonucleotide substrate.

-

Immediately place the reaction in a fluorometer and monitor the increase in fluorescence (excitation ~340 nm, emission ~460 nm) over time, which corresponds to the production of NADH.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear phase of the fluorescence increase.

-

Perform the assay with varying substrate concentrations to determine the kinetic parameters (Km and Vmax) of the AlkB enzyme for the 1-meA substrate.

-

Translesion Synthesis (TLS) Assay

An in vitro TLS assay can be used to assess the ability of different DNA polymerases to bypass a 1-meA lesion.

Step-by-Step Protocol:

-

Preparation of the DNA Substrate:

-

Anneal a short, radiolabeled or fluorescently labeled primer to a single-stranded DNA template containing a site-specific 1-meA lesion.

-

-

Reaction Setup:

-

Prepare a reaction buffer containing:

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

DTT

-

dNTPs

-

-

Add the purified DNA polymerase to be tested (e.g., a replicative polymerase or a TLS polymerase).

-

-

Reaction and Analysis:

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., EDTA and formamide).

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the products by autoradiography or fluorescence imaging.

-

-

Interpretation of Results:

-

The appearance of full-length extension products indicates successful bypass of the 1-meA lesion.

-

The accumulation of primer extension products that terminate at the site of the lesion indicates that the polymerase is blocked by 1-meA.

-

Concluding Remarks and Future Directions

The formation of 1-methyladenine in DNA represents a significant challenge to genome stability. The intricate interplay between the chemical properties of alkylating agents, the structural consequences of the 1-meA lesion, and the cellular repair and tolerance mechanisms highlights the complexity of maintaining the integrity of our genetic material. The experimental methodologies detailed in this guide provide a robust framework for researchers to further investigate the multifaceted nature of 1-meA DNA damage.

Future research in this field is poised to address several key questions:

-

The interplay between different DNA repair pathways: How does the cell coordinate direct reversal repair, base excision repair, and other pathways in response to a complex mixture of alkylation damage?

-

The role of chromatin context: How does the packaging of DNA into chromatin influence the formation and repair of 1-meA?

-

Therapeutic implications: Can our understanding of 1-meA formation and repair be leveraged to develop more effective and targeted cancer chemotherapies? By inhibiting AlkB enzymes, can we sensitize cancer cells to alkylating agents?

By continuing to unravel the complexities of 1-meA metabolism, we can gain deeper insights into the fundamental processes of DNA damage and repair, with the ultimate goal of translating this knowledge into improved human health.

References

-

Mikhailov, S. N., Rozenski, J., Efimtseva, E. V., Busson, R., Van Aerschot, A., & Herdewijn, P. (2002). Chemical incorporation of 1-methyladenosine into oligonucleotides. Nucleic acids research, 30(5), 1124–1131. [Link]

-

Zhong, Y., et al. (2024). DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Toxics, 12(9), 734. [Link]

-

Rindgen, D., et al. (2006). ANALYSIS OF DNA ADDUCTS FROM CHEMICAL CARCINOGENS AND LIPID PEROXIDATION USING LIQUID CHROMATOGRAPHY AND ELECTROSPRAY MASS SPECTROMETRY. Chemical research in toxicology, 19(8), 993-1004. [Link]

-

Koc, H., & Swenberg, J. A. (2010). Analytical methods in DNA and protein adduct analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(17-18), 1334–1343. [Link]

-

Wang, P., et al. (2017). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. ACS Omega, 2(11), 8393-8399. [Link]

-

Wang, Y., et al. (2022). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. International Journal of Molecular Sciences, 23(2), 989. [Link]

-

Mikhailov, S. N., et al. (2006). Chemical Incorporation of 1-Methyladenosine, Minor tRNA Component, into Oligonucleotides. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1083-1085. [Link]

-

Kennelly, J. C., et al. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and molecular mutagenesis, 35(3), 222–233. [Link]

-

Glen Research. (2007). 1-Methyl-Adenine in nucleic acids. Glen Report, 19(1), 2-3. [Link]

-

Johnson, R. E., et al. (2015). Genetic Control of Replication through N1-methyladenine in Human Cells. The Journal of biological chemistry, 290(49), 29215–29224. [Link]

-

Mikhailov, S. N., et al. (2002). Chemical incorporation of 1-methyladenosine into oligonucleotides. Nucleic acids research, 30(5), 1124–1131. [Link]

-

Hu, J., et al. (2023). Genome-wide mapping of protein–DNA damage interaction by PADD-seq. Nucleic Acids Research, 51(7), e39. [Link]

-

Mikhailov, S. N., et al. (2002). Chemical incorporation of 1-methyladenosine into oligonucleotides. ResearchGate. [Link]

-

Maiti, A., & Drohat, A. C. (2011). Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation. Nucleic acids research, 39(9), e61. [Link]

-

Biocompare. (2020). The Best Ways to Study DNA and Protein Interactions. Biocompare: The Buyer's Guide for Life Scientists. [Link]

-

McLenigan, M. P., et al. (2018). Translesion synthesis DNA polymerases promote error-free replication through the minor-groove DNA adduct 3-deaza-3-methyladenine. The Journal of biological chemistry, 293(4), 1189–1196. [Link]

-

Refeyn. (2022). Studying protein-DNA interactions with mass photometry. [Link]

-

Wu, J., et al. (2020). A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities. Nucleic acids research, 48(22), e130. [Link]

-

Kai, M., et al. (2003). Checkpoint activation regulates mutagenic translesion synthesis. Genes & development, 17(1), 84–97. [Link]

-

Clark, T. A., et al. (2020). Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS. Methods in molecular biology (Clifton, N.J.), 2198, 79–90. [Link]

-

Clark, T. A., et al. (2021). Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS. SpringerLink. [Link]

-

Wang, H., et al. (2008). Effect of 1-methyladenine on double-helical DNA structures. Nucleic acids research, 36(10), 3243–3250. [Link]

-

Li, X., et al. (2023). N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. Genes & Diseases, 10(3), 856-869. [Link]

-

Tisi, R., & Fantini, D. (2023). Checkpoint activation and recovery. Current Genetics, 69(3), 263-270. [Link]

-

Di Girolamo, F., et al. (2021). Protein–DNA/RNA Interactions: An Overview of Investigation Methods in the -Omics Era. Journal of Proteome Research, 20(5), 2273-2290. [Link]

-

Egger, P. A., et al. (2023). Protocol to analyze endogenous translesion DNA synthesis in single mammalian cells. STAR protocols, 4(3), 102361. [Link]

-

Heller, I., et al. (2014). Optical Methods to Study Protein-DNA Interactions in Vitro and in Living Cells at the Single-Molecule Level. Micromachines, 5(4), 850-881. [Link]

-

Zhou, J., et al. (2025). Premature termination of DNA Damage Repair by 3-Methyladenine potentiates cisplatin cytotoxicity in nasopharyngeal carcinoma cells. PLoS ONE, 20(8), e0329272. [Link]

-

Clark, T. A., et al. (2021). Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS. ResearchGate. [Link]

-

Egger, P. A., et al. (2023). Protocol to analyze endogenous translesion DNA synthesis in single mammalian cells. STAR protocols, 4(3), 102361. [Link]

-

Wu, J., et al. (2020). Establishment of the high-throughput screening system for AlkB. (A) The... ResearchGate. [Link]

-

Clark, T. A., et al. (2021). Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS. PMC. [Link]

-

Gutierrez, A., et al. (2021). 1-methyladenine:adenine and 3-methylcytosine:adenine base pairings,... ResearchGate. [Link]

-

Saldivar, J. C., et al. (2017). The Intra-S Checkpoint Responses to DNA Damage. Genes, 8(9), 225. [Link]

-

Hedglin, M., et al. (2016). Characterization of human translesion DNA synthesis across a UV-induced DNA lesion. eLife. [Link]

-

Tkach, J. M., et al. (2023). Mec1- independent activation of the Rad53 checkpoint kinase revealed by quantitative analysis of protein localization dynamics. eLife. [Link]

-

Delaney, J. C., & Essigmann, J. M. (2004). Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli. Proceedings of the National Academy of Sciences of the United States of America, 101(39), 14051–14056. [Link]

-

Falnes, P. Ø., et al. (2004). Repair of 3-methylthymine and 1-methylguanine lesions by bacterial and human AlkB proteins. Nucleic acids research, 32(21), 6260–6267. [Link]

-

van den Dungen, R., et al. (2025). ALKBH1 activity in vitro and human cell lines by isotope dilution mass spectrometry. bioRxiv. [Link]

-

Nakagawa, O., et al. (2013). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein journal of organic chemistry, 9, 2396–2403. [Link]

-

Zegerman, P., & Diffley, J. F. (2010). The DNA damage checkpoint response to replication stress: A Game of Forks. Frontiers in bioscience (Landmark edition), 15, 936–956. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of 1-methyladenine on double-helical DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repair of 3-methylthymine and 1-methylguanine lesions by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Intra-S Checkpoint Responses to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Premature termination of DNA Damage Repair by 3-Methyladenine potentiates cisplatin cytotoxicity in nasopharyngeal carcinoma cells | PLOS One [journals.plos.org]

- 8. Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical incorporation of 1-methyladenosine into oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Chemical incorporation of 1-methyladenosine into oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of 1-Methyladenine Tautomers: A Technical Guide

This guide provides an in-depth technical analysis of the thermodynamic stability of 1-methyladenine (1-mA) tautomers. It is designed for researchers in structural biology, nucleic acid chemistry, and drug development.

Executive Summary

1-Methyladenine (1-mA) represents a critical "lesion" and epigenetic marker in nucleic acids. Unlike canonical adenine, which exists exclusively in the amino form, 1-mA introduces a tautomeric singularity : the N1-methylation blocks the canonical Watson-Crick face, forcing the neutral base into a rare imino tautomer or a zwitterionic state. This guide dissects the thermodynamic landscape of these tautomers, their energetic penalties in gas vs. solution phases, and the specific mechanism by which the AlkB enzyme exploits this instability for repair.

The Structural Paradox of 1-Methyladenine

Chemical Architecture & pKa

Canonical adenine exists as the N9H-amino tautomer. The exocyclic amine at C6 acts as a hydrogen bond donor, and N1 acts as an acceptor.

Methylation at the N1 position creates a steric and electronic conflict:

-

Steric Blockade: The methyl group at N1 prevents the formation of the canonical Watson-Crick hydrogen bond.

-

Valency Conflict: In the neutral state, N1 cannot accept a double bond (as in the aromatic pyrimidine ring of adenine) while bonded to a methyl group without creating a positive charge.

Consequently, 1-mA exists in two distinct ionization states depending on pH:

-

Cationic Form (

): Dominant at physiological pH (pKa -

Neutral Form (

): Dominant in hydrophobic pockets or alkaline conditions. To maintain neutrality, the molecule must lose a proton. Since N1 is blocked, the proton is lost from the exocyclic amine, forcing a tautomeric shift to the imino form (

The Tautomeric Landscape

For neutral 1-mA, the competition is strictly between the Imino and Amino (Zwitterionic) forms.

| Tautomer | Structure Description | Electronic Character |

| (E)-Imino-N9H | Exocyclic N6=C6 double bond; H on N6 points away from N1-Me. | Global Minimum (Gas Phase). Stable neutral form. |

| (Z)-Imino-N9H | Exocyclic N6=C6 double bond; H on N6 points toward N1-Me. | Destabilized by steric clash with N1-Me. |

| Amino-N9H | Exocyclic N6-NH2; N1-Me. | Zwitterionic ( |

Thermodynamic Stability Analysis

Gas Phase Stability (DFT/Ab Initio)

In the absence of solvent, the imino form is thermodynamically superior. The "amino" form of neutral 1-mA would require charge separation (zwitterion) or loss of aromaticity, incurring a massive energetic penalty.

-

Global Minimum: (E)-Imino-N9H.

-

Relative Energy: The zwitterionic amino form lies 12–19 kcal/mol higher in energy than the imino form.[1]

-

Dipole Moment: The imino forms possess significant dipole moments (

D), but the zwitterion has an even larger dipole, making it highly sensitive to environmental polarity.

Aqueous Solution Stability

Solvation drastically alters the landscape. Water molecules stabilize the charge separation of the zwitterionic amino form and the cationic form.

-

Hydration Effect: Explicit water solvation reduces the energy gap between the imino and amino forms, but the imino form remains the preferred neutral species .

-

Physiological Reality: At pH 7.4, the high pKa means 1-mA is primarily protonated (

). However, enzymes like AlkB often sequester the base into hydrophobic active sites, potentially forcing the base into its neutral imino state to facilitate catalysis.

Quantitative Energy Comparison (Gas Phase)

| Tautomer Species | Relative Energy ( | Boltzmann Population (298 K) |

| (E)-Imino-N9H | 0.0 (Reference) | > 99.9% |

| (Z)-Imino-N9H | +2.5 – 4.0 | < 0.1% |

| Amino (Zwitterion) | +12.0 – 19.0 | ~ 0 |

| Amino (Cation) | N/A (Different charge state) | Dominant at pH < 8 |

Visualization of Tautomeric Equilibria

The following diagram illustrates the equilibrium between the cationic physiological form and the neutral tautomers relevant in enzymatic pockets.

Figure 1: Tautomeric equilibrium of 1-methyladenine. The shift from the physiological cation to the neutral imino form is driven by deprotonation, while the neutral amino form is a high-energy zwitterion.

Biological Implications & Repair Mechanisms[2]

Hoogsteen Base Pairing

Because the N1-Watson-Crick face is blocked by the methyl group, 1-mA cannot form standard A-T base pairs. Instead, it adopts a Hoogsteen geometry , pairing with Thymine via the N7 and N6 positions. This alters the DNA helix diameter and stability, often stalling replication polymerases.

AlkB-Mediated Oxidative Demethylation

The AlkB protein (and human homologs ALKBH2/3) repairs 1-mA. The mechanism relies on recognizing the specific electronic signature of the methylated base.

Mechanism of Action:

-

Substrate Binding: AlkB binds the damaged base in a hydrophobic pocket.

-

Oxidation: An Iron(II) and

-ketoglutarate cofactor system generates a reactive Ferryl-oxo ( -

Hydroxylation: The enzyme hydroxylates the N1-methyl group, forming an unstable hydroxymethyl intermediate.

-

Spontaneous Dealkylation: The intermediate collapses, releasing formaldehyde and restoring the canonical Adenine.

Figure 2: The direct reversal repair pathway of 1-methyladenine by AlkB.

Experimental Protocols for Tautomer Analysis

To validate thermodynamic models, the following experimental workflows are recommended.

NMR Spectroscopy (Solution Phase)

NMR is the gold standard for distinguishing imino vs. amino protons in solution.

Protocol:

-

Sample Prep: Dissolve 1-mA in 90% H2O / 10% D2O (to prevent rapid exchange of labile protons) at varying pH (6.0 – 10.0).

-

Acquisition: Run 1D

NMR with water suppression (WATERGATE or excitation sculpting). -

Target Signals:

-

Cation (

): Look for broad amino protons around 8.5–9.0 ppm. -

Neutral Imino: Look for a distinct downfield shift of the N6-H proton (> 10 ppm) if the exchange rate is slow enough (requires low temperature, ~278 K).

-

-

15N-HMQC: Use

-labeled 1-mA. The N1 chemical shift will change drastically between the protonated (

X-Ray Crystallography (Protein-Bound)

To visualize the tautomer bound to AlkB:

-

Crystallization: Co-crystallize AlkB (catalytically inactive mutant, e.g., H131A) with dsDNA containing a central 1-mA lesion.

-

Resolution: Aim for < 2.0 Å resolution.

-

Density Analysis: Examine the electron density around N1 and N6. The distance between N6 and the H-bond acceptor in the protein pocket can infer the protonation state (Amino

requires two acceptors; Imino

References

-

Delaney, J. C., & Essigmann, J. M. (2004).[3] Mutagenesis, genotoxicity, and repair of 1-methyladenine... in Escherichia coli. Proceedings of the National Academy of Sciences, 101(39), 14051-14056. Link

-

Falnes, P. O., et al. (2002). AlkB-mediated oxidative demethylation reverses DNA damage in Escherichia coli.[4] Nature, 419, 178-182. Link

-

Hobza, P., et al. (2003). Correlated ab Initio Study of Nucleic Acid Bases and Their Tautomers in the Gas Phase. Journal of Physical Chemistry A, 107, 6361-6369. Link

-

Macon, J. B., & Wolfenden, R. (1968). 1-Methyladenosine: Dimroth Rearrangement and Reversible Reduction. Biochemistry, 7(10), 3453–3458. Link

-

Yang, C. G., et al. (2008). Crystal structures of DNA/RNA repair enzymes AlkB and ABH2 bound to dsDNA. Nature, 452, 961-965. Link

Sources

The Definitive Guide to 1-Methyladenine in Human Urine: A Biomarker of RNA Dynamics and Disease

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-methyladenine (m1A) as a urinary biomarker, reflecting the systemic turnover of transfer RNA (tRNA). As a modified nucleoside, the quantification of m1A in urine offers a non-invasive window into fundamental biological processes and pathological states, including cancer and metabolic disorders. This document delves into the molecular origins of urinary 1-methyladenine, details validated analytical methodologies for its precise quantification, presents a summary of reported physiological and pathological concentrations, and explores its burgeoning clinical significance. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices and provides actionable protocols for laboratory implementation.

Introduction: The Epigenetic Fingerprint in Urine

Post-transcriptional modifications of RNA, particularly on tRNA, are crucial for maintaining cellular homeostasis.[1] These modifications, including methylation, are dynamic and reflect the current metabolic state of the organism. 1-methyladenosine (m1A) is a prevalent modification found in various RNA species, with the highest abundance in tRNA.[1] The catabolism of these modified RNAs releases their constituent nucleosides, which are subsequently excreted in the urine.[1] Consequently, the urinary concentration of 1-methyladenine serves as a direct, non-invasive biomarker of whole-body RNA turnover and metabolic activity. For researchers and clinicians, this provides a powerful tool to investigate disease states and monitor therapeutic interventions.

The Biological Provenance of Urinary 1-Methyladenine

Urinary 1-methyladenine originates from the breakdown of cellular RNA, primarily tRNA.[1] The methylation of adenosine at the N1 position to form 1-methyladenosine is a critical post-transcriptional modification that ensures the structural stability and proper function of tRNA.[2]

The m1A Modification Machinery

The addition of a methyl group to adenosine is catalyzed by a class of enzymes known as tRNA methyltransferases. The TRMT6/61A complex is a key "writer" of the m1A modification at position 58 of many tRNAs, a modification crucial for stabilizing the tRNA structure.[2] This process is dynamic, with "eraser" enzymes like ALKBH1 and ALKBH3 capable of removing the methyl group, thereby regulating tRNA function and stability.[2][3] "Reader" proteins then recognize the m1A modification and mediate its downstream effects.[1]

From Cellular RNA to Urinary Biomarker

Cellular turnover and apoptosis lead to the degradation of RNA molecules into their constituent nucleosides. These modified nucleosides, including 1-methyladenosine, are released into the bloodstream. Due to its low molecular weight and limited interaction with serum proteins, 1-methyladenosine is efficiently filtered by the kidneys and excreted into the urine as 1-methyladenine.[4][5] A study in rats demonstrated that a significant portion of administered 1-methyladenosine is excreted unchanged in the urine.[6]

Figure 1: Biogenesis of urinary 1-methyladenine.

Analytical Methodologies for Quantification

The accurate quantification of 1-methyladenine in urine requires sensitive and specific analytical methods. The two predominant techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity.

The goal of sample preparation is to remove interfering substances from the urine matrix and concentrate the analyte.

Step-by-Step Protocol for Solid-Phase Extraction (SPE):

-

Sample Collection: Collect a mid-stream urine sample. For quantitative analysis, a 24-hour urine collection is ideal, but first-morning voids are also commonly used. Record the total volume.

-

Centrifugation: Centrifuge the urine sample at 2000 x g for 10 minutes at 4°C to remove cellular debris and precipitates.

-

Internal Standard Spiking: Add an isotopic internal standard (e.g., d3-1-methyladenine) to a known volume of the supernatant. This is critical for correcting for matrix effects and variations in extraction efficiency.

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with methanol followed by equilibration with deionized water.

-

Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak acid solution (e.g., 0.1 N HCl) to remove neutral and acidic interferences, followed by a wash with methanol to remove non-polar interferences.

-

Elution: Elute the retained 1-methyladenine and the internal standard using a basic methanol solution (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like 1-methyladenine. A typical mobile phase system consists of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. Quantification is achieved using Multiple Reaction Monitoring (MRM) by monitoring specific precursor-to-product ion transitions for both 1-methyladenine and its isotopic internal standard.

Figure 2: LC-MS/MS workflow for urinary 1-methyladenine.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for quantifying 1-methyladenine, particularly suitable for screening large numbers of samples. Commercially available kits are available for this purpose.

In a competitive ELISA for 1-methyladenine, a known amount of 1-methyladenine is coated onto the wells of a microplate. The urine sample (containing an unknown amount of 1-methyladenine) is mixed with a specific primary antibody against 1-methyladenine and added to the well. The free 1-methyladenine in the sample competes with the coated 1-methyladenine for binding to the primary antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is then added. Finally, a substrate is added that produces a colored product in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of 1-methyladenine in the sample.

-

Sample Preparation: Urine samples are typically diluted with the assay buffer provided in the kit.

-

Standard Curve Preparation: A series of standards with known concentrations of 1-methyladenine are prepared to generate a standard curve.

-

Assay Procedure:

-

Add diluted samples and standards to the wells of the 1-methyladenine-coated plate.

-

Add the anti-1-methyladenine primary antibody to each well and incubate.

-

Wash the plate to remove unbound antibodies.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate again.

-

Add the substrate solution and incubate for color development.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader. The concentration of 1-methyladenine in the samples is determined by interpolating their absorbance values from the standard curve.

Physiological and Pathological Levels of Urinary 1-Methyladenine

The concentration of 1-methyladenine in urine can vary depending on several factors, including age, diet, and disease state.[7] It is crucial to establish reference ranges in a healthy population to accurately interpret pathological deviations.

| Population | 1-Methyladenine Concentration | Method | Reference |

| Healthy Individuals (n=31) | Mean: 28.3 ± 7.9 ng/mL (in serum) | ELISA | [4][5] |

| Healthy Individuals | Cut-off value: 3.23 nmol/µmol creatinine (in urine) | ELISA | [4][5] |

| Colorectal Cancer Patients | Higher than healthy controls | Not specified | [3] |

| Cancer Patients (general) | Elevated in 11 out of 25 cases (urine) | ELISA | [4][5] |

Note: Urinary concentrations are often normalized to creatinine to account for variations in urine dilution.

Clinical Significance and Applications

The quantification of urinary 1-methyladenine has emerged as a promising tool in clinical research and diagnostics, particularly in oncology.

Cancer Biomarker

Elevated levels of urinary 1-methyladenine have been reported in patients with various types of cancer, including colorectal, breast, ovarian, and cervical cancers.[1][3] The increased RNA turnover in rapidly proliferating cancer cells is believed to be the primary reason for this elevation.[1] Studies have shown that urinary 1-methyladenine levels can correlate with tumor stage and may serve as a prognostic indicator.[3] Furthermore, its combination with other tumor markers, such as CA15-3 for breast cancer, can improve diagnostic sensitivity.[1]

Monitoring Therapeutic Response

Changes in urinary 1-methyladenine levels may reflect the response of a tumor to therapy. A decrease in its concentration could indicate a positive response, while a sustained or increased level might suggest treatment resistance or disease progression. This application requires further validation in large-scale clinical trials.

Drug Development and Pharmacology

The study of urinary 1-methyladenine can also be valuable in drug development. For instance, drugs that affect RNA metabolism or induce cellular stress could potentially alter its excretion levels. Monitoring these changes can provide insights into the mechanism of action and off-target effects of new therapeutic agents.

Factors Influencing Urinary 1-Methyladenine Levels

Several factors can influence the urinary excretion of 1-methyladenine, and these should be considered when interpreting results.

-

Diet: The intake of certain foods, particularly those rich in nucleic acids like meat, may influence urinary nucleoside levels.[8]

-

Age: Age-related changes in metabolism and cellular turnover can affect the baseline excretion of 1-methyladenine.[7]

-

Renal Function: Impaired kidney function can affect the clearance of 1-methyladenine from the blood, potentially leading to altered urinary concentrations.

-

Medications: Certain drugs that interfere with nucleic acid metabolism or renal function could theoretically impact urinary 1-methyladenine levels.

-

Lifestyle: Factors such as smoking have been shown to influence the urinary excretion of other methylated nucleobases and could potentially affect 1-methyladenine as well.[7]

Future Perspectives and Conclusion

Urinary 1-methyladenine is a promising, non-invasive biomarker with significant potential in clinical diagnostics and biomedical research. Its ability to reflect systemic RNA turnover provides a unique window into cellular proliferation and metabolic activity. While further large-scale clinical studies are needed to establish definitive reference ranges and validate its clinical utility for specific diseases, the methodologies for its accurate quantification are well-established. As our understanding of the epitranscriptome and its role in disease continues to grow, the importance of urinary 1-methyladenine as a diagnostic and prognostic tool is set to expand, offering valuable insights for researchers, clinicians, and drug development professionals.

References

-

Xiong, X., et al. (2021). N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. Signal Transduction and Targeted Therapy, 6(1), 193. [Link]

-

Chen, Y., et al. (2022). N1-methyladenosine modification in cancer biology: Current status and future perspectives. Biomarker Research, 10(1), 6. [Link]

-

Nakano, K., et al. (1995). Comparison of serum and urinary levels of modified nucleoside, 1-methyladenosine, in cancer patients using a monoclonal antibody-based inhibition ELISA. Tohoku Journal of Experimental Medicine, 176(1), 61-68. [Link]

-

Dutta, S. P., & Chheda, G. B. (1987). Metabolism of 1-methyladenosine. Biochemical medicine and metabolic biology, 38(1), 69–73. [Link]

-

Phelps, M., et al. (2022). DNA Methylation in Urine and Feces Indicative of Eight Major Human Cancer Types Globally. Life (Basel, Switzerland), 12(3), 423. [Link]

-

Phelps, M., et al. (2022). DNA Methylation in Urine and Feces Indicative of Eight Major Human Cancer Types Globally. Life (Basel, Switzerland), 12(3), 423. [Link]

-

Lang, K., et al. (2022). Urinary DNA-methylation and protein biomarkers identify urothelial carcinoma among other genitourinary diseases and cancer-free individuals. Clinical Epigenetics, 14(1), 163. [Link]

-

Ghoreifi, A., et al. (2023). A Urine-Based DNA Methylation Marker Test to Detect Upper Tract Urothelial Carcinoma: A Prospective Cohort Study. The Journal of urology, 209(5), 941–949. [Link]

-

Wang, Y., et al. (2023). A urinary DNA methylation assay using two genes enables noninvasive detection and prognostic prediction in urothelial carcinoma. Cancer Medicine, 12(16), 17353-17365. [Link]

-

Ward, D. G., et al. (2024). Comparison and combination of mutation and methylation-based urine tests for bladder cancer detection. British journal of cancer, 130(3), 468–473. [Link]

-

Van Neste, L., et al. (2019). DNA-Methylation-Based Detection of Urological Cancer in Urine: Overview of Biomarkers and Considerations on Biomarker Design, Source of DNA, and Detection Technologies. Cancers, 11(6), 785. [Link]

-

Jackman, J. E., et al. (2022). Initiator tRNA lacking 1-methyladenosine is unexpectedly targeted by the rapid tRNA decay pathway in evolutionarily distant yeast species. bioRxiv. [Link]

-

Barchitta, M., et al. (2020). How Dietary Factors Affect DNA Methylation: Lesson from Epidemiological Studies. International journal of molecular sciences, 21(15), 5234. [Link]

-

Zhang, C., & Jia, G. (2018). Reversible RNA Modification N1-Methyladenosine (m1A) in mRNA and tRNA. Genomics, proteomics & bioinformatics, 16(3), 155–161. [Link]

-

Jackman, J. E., et al. (2022). Initiator tRNA lacking 1-methyladenosine is targeted by the rapid tRNA decay pathway in evolutionarily distant yeast species. RNA (New York, N.Y.), 28(8), 1083–1097. [Link]

-

News-Medical. (2023). Study finds high intake of ultra-processed foods tied to reduced DNA methylation. [Link]

-

Zhu, Q., et al. (2024). N6-Methyladenosine (m6A)-Mediated Regulation of Lipid Metabolism: Molecular Mechanisms, Pathological Implications, and Therapeutic Perspectives. Biomolecules, 14(1), 81. [Link]

-

University of Alabama at Birmingham. (2022). Methylation of tRNA-derived fragments regulates gene-silencing activity in bladder cancer. ScienceDaily. [Link]

-

Wu, J., et al. (2022). N1-methyladenosine methylation-related metabolic genes signature and subtypes for predicting prognosis and immune microenvironment in osteosarcoma. Frontiers in immunology, 13, 971556. [Link]

-

Hori, M., et al. (2009). Effect of age, smoking and other lifestyle factors on urinary 7-methylguanine and 8-hydroxydeoxyguanosine. Cancer science, 100(4), 715–721. [Link]

-

National Center for Biotechnology Information. (n.d.). Increased urinary 1-methylhistidine (Concept Id: C5139477). [Link]

-

Zhang, H., et al. (2023). Role of DNA methylation transferase in urinary system diseases: From basic to clinical perspectives (Review). Experimental and therapeutic medicine, 26(5), 513. [Link]

Sources

- 1. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Comparison of serum and urinary levels of modified nucleoside, 1-methyladenosine, in cancer patients using a monoclonal antibody-based inhibition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 1-methyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of age, smoking and other lifestyle factors on urinary 7‐methylguanine and 8‐hydroxydeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased urinary 1-methylhistidine (Concept Id: C5139477) - MedGen - NCBI [ncbi.nlm.nih.gov]

The Structural Imperative of 1-Methyladenine (m1A) in tRNA: Mechanisms, Profiling, and Therapeutic Horizons

Executive Summary

The epitranscriptomic landscape of transfer RNA (tRNA) is the most densely modified among all cellular RNAs, serving as a critical regulatory layer for translational fidelity, structural integrity, and cellular stress responses. Among the ~90 identified post-transcriptional modifications, N1-methyladenosine (m1A) stands out due to its profound biophysical impact on RNA tertiary structure[1].

Occurring at highly conserved positions—most notably position 58 (m1A58)—this modification acts as a structural linchpin. By chemically blocking standard Watson-Crick base pairing and introducing a localized positive charge, m1A forces the tRNA into a stable, functional L-shaped conformation[2]. This whitepaper dissects the biophysical causality of m1A-mediated tRNA stabilization, details the enzymatic machinery governing its dynamic regulation, and provides self-validating experimental protocols for single-base resolution sequencing (red-m1A-seq) critical for modern drug development.

The Biophysical Causality of m1A in Tertiary Structure Stabilization

To understand how m1A stabilizes tRNA, one must look at the fundamental constraints of RNA folding. The native L-shaped tertiary structure of tRNA relies heavily on the interaction between the D-loop and the T-loop, which come together to form the "elbow" of the molecule.

The Mechanism of Action: Hoogsteen Pairing and Charge Dynamics

Unmodified adenine typically engages in Watson-Crick (WC) base pairing. However, the methylation at the N1 position of adenine sterically and chemically blocks the WC face[2]. This forces the nucleoside to utilize its Hoogsteen face for hydrogen bonding.

At position 58 within the T-loop, m1A58 forms a critical reverse Hoogsteen base pair with T54 (or A54 in specific initiator tRNAs like yeast tRNAiMet)[3].

-

Causality of Stabilization: This m1A58:T54 non-canonical base pair stacks precisely between the C61:G53 and 2'OmG18:Ψ55 base pairs. This stacking locks C56 into a position where it can base-pair with G19 in the D-loop[3]. Without m1A58, the thermodynamic penalty of forming this elbow region increases, leaving the tRNA structurally flexible and vulnerable.

-

Evasion of Decay Pathways: Hypomodified tRNAs lacking m1A58 fail to fold their elbow regions correctly. In eukaryotic systems, this structural aberrancy is immediately detected by nuclear surveillance mechanisms and the Rapid tRNA Decay (RTD) pathway, leading to the rapid degradation of the transcript[2][4].

Pathway of m1A58-mediated tRNA stabilization versus degradation.

The Enzymatic Machinery: Writers and Erasers

The m1A modification is dynamically regulated, making it a prime target for therapeutic intervention in oncology and infectious diseases.

Writers (Methyltransferases)

Different domains of life utilize distinct structural strategies to achieve the same chemical modification[2]:

-

Bacteria/Archaea: Utilize TrmI , a homotetrameric enzyme that uses S-adenosyl-L-methionine (SAM) as a methyl donor[1][5]. In thermophilic bacteria like Thermus thermophilus, TrmI is essential for thermal adaptation, as the m1A58 modification prevents tRNA denaturation at high temperatures[6].

-

Eukaryotes (Cytosol): Rely on the TRM6-TRM61 complex, a heterotetramer (α2/β2) where TRM61 is the catalytic subunit and TRM6 facilitates tRNA binding[1][5].

-

Eukaryotes (Mitochondria): Utilize TRMT61B (for m1A58) and TRMT10C (for m1A9). TRMT10C acts as a subcomplex with SDR5C1 to methylate position 9, which is crucial for the cloverleaf folding of mitochondrial tRNAs[1][2].

Erasers (Demethylases)

m1A is a reversible modification. In humans, the AlkB homolog family enzymes, specifically ALKBH1 and ALKBH3 , act as m1A demethylases[7][8]. ALKBH1-mediated demethylation of m1A58 in initiator tRNAiMet modulates translation initiation rates, linking tRNA modification states directly to cellular proliferation and cancer progression[9].

Quantitative Summary of m1A tRNA Modifications

| Position | Prevalent Domain(s) | Writer Enzyme(s) | Eraser Enzyme(s) | Primary Structural/Functional Role |

| m1A9 | Eukaryotes (Mitochondria), Archaea | TRMT10C (Human mt) | ALKBH1 | Ensures correct initial cloverleaf secondary structure folding[9]. |

| m1A14 | Eukaryotes (Cytosol, specific tRNAs) | Unknown/Variable | Unknown | Modulates regional flexibility; rare modification[1][9]. |

| m1A22 | Bacteria | TrmK | Unknown | Bacterial survival and structural integrity[2][9]. |

| m1A58 | Universal (Bacteria, Archaea, Eukaryotes) | TrmI, TRM6/61, TRMT61B | ALKBH1, ALKBH3 | Critical for T-loop/D-loop interaction; prevents RTD degradation[1][2][3]. |

Experimental Methodologies: High-Resolution Profiling of m1A

Detecting m1A poses a unique biophysical challenge. Because m1A carries a positive charge under physiological conditions and blocks the Watson-Crick face, it causes highly processive reverse transcriptases (RT) to stall, resulting in truncated cDNA libraries[8].

To achieve single-base resolution, researchers must employ chemical manipulation prior to sequencing. The following self-validating protocol details Reduction-based m1A sequencing (red-m1A-seq) , which improves mutation and readthrough rates for accurate bioinformatics profiling[8][10].

Protocol: Reduction-Based m1A Sequencing (red-m1A-seq)

Rationale (The Causality of the Protocol): Standard RT enzymes drop off at m1A sites. By treating the RNA with Sodium Borohydride (NaBH4), the m1A ring is chemically reduced. This neutralizes the positive charge and alters the steric hindrance, allowing the RT enzyme to read through the lesion while incorporating a predictable mismatch (mutation). Running a parallel control using alkaline Dimroth rearrangement (which converts m1A to m6A, removing the WC block entirely) provides a self-validating baseline to subtract background noise[8][10][11].

Step-by-Step Methodology:

-

RNA Isolation and tRNA Enrichment:

-

Extract total cellular RNA using a standard TRIzol/chloroform method.

-

Enrich for small RNAs (<200 nt) using size-exclusion columns or PAGE purification to isolate the tRNA fraction.

-

-

Sample Aliquoting (The Self-Validating Design):

-

Split the enriched tRNA into three parallel aliquots:

-

Aliquot A (Treatment): NaBH4 Reduction.

-

Aliquot B (Positive Control): Dimroth Rearrangement.

-

Aliquot C (Negative Control): Untreated.

-

-

-

Chemical Manipulations:

-

NaBH4 Reduction (Aliquot A): Incubate RNA with 10 mM NaBH4 in 50 mM Tris-HCl (pH 7.5) for 30 minutes on ice. Quench the reaction with 0.1 M sodium acetate (pH 5.2) and ethanol precipitate.

-

Dimroth Rearrangement (Aliquot B): Incubate RNA in 50 mM Na2CO3/NaHCO3 buffer (pH 10.4) at 60°C for 2 hours to quantitatively convert m1A to m6A. Neutralize and ethanol precipitate[8][11].

-

-

Reverse Transcription:

-

Ligate 3' adapters to the RNA.

-

Perform reverse transcription using a highly processive enzyme (e.g., TGIRT - Thermostable Group II Intron Reverse Transcriptase) at 60°C for 1 hour to maximize readthrough[8].

-

-

Library Preparation and Sequencing:

-

Circularize cDNA, PCR amplify, and sequence using Illumina platforms (e.g., NovaSeq) with paired-end 150bp reads.

-

-

Bioinformatic Analysis (Mutation Indexing):

-

Align reads to a reference tRNA database.

-

Calculate the Mutation Index (MI) at each adenine position. True m1A sites will show a high mismatch rate in Aliquot A (NaBH4), a near-zero mismatch rate in Aliquot B (Dimroth, as m6A is read as A), and high truncation rates in Aliquot C (Untreated)[11][12].

-

Workflow for red-m1A-seq, utilizing parallel chemical treatments for self-validation.

Implications for Drug Development

The structural reliance of tRNA on m1A opens novel avenues for therapeutic targeting:

-

Antimicrobial Development: Because bacterial survival at elevated temperatures and under stress relies heavily on TrmI-mediated m1A58 modification, TrmI represents a highly selective target for novel antibiotics. Inhibiting TrmI would destabilize the bacterial tRNA pool, leading to translational collapse without affecting the structurally distinct human TRM6/61 complex[2][5].

-

Oncology and ALKBH Erasers: The overexpression of ALKBH1 and ALKBH3 in various cancers (e.g., pancreatic, breast, and ovarian) leads to aberrant tRNA demethylation. This alters the pool of stable initiator tRNAs and generates tRNA-derived small RNAs (tsRNAs) that promote tumor cell invasion and apoptosis evasion[7]. Small molecule inhibitors targeting the catalytic pocket of ALKBH1/3 are currently being investigated to restore normal m1A levels and halt tumor progression.

References

1.[1] "m1A Post-Transcriptional Modification in tRNAs - PMC." National Institutes of Health (NIH). Available at: 2. "Crystal structure of tRNA m1A58 methyltransferase TrmI from Aquifex aeolicus in complex with S-adenosyl-l-methionine - PMC." National Institutes of Health (NIH). Available at: 3. "m 1 A RNA Modification in Gene Expression Regulation - MDPI." MDPI. Available at: 4.[2] "Advances in the Structural and Functional Understanding of m1A RNA Modification." American Chemical Society (ACS). Available at: 5.[9] "N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance." National Institutes of Health (NIH). Available at: 6.[8] "Chemical manipulation of m1A mediates its detection in human tRNA - PMC." National Institutes of Health (NIH). Available at: 7.[5] "Crystal structure of the two-subunit tRNA m1A58 methyltransferase TRM6-TRM61 from Saccharomyces cerevisiae - PMC." National Institutes of Health (NIH). Available at: 8.[3] "The highly conserved intron of tyrosine tRNA is critical for m1 A58 modification and controls the integrated stress response." PNAS. Available at: 9.[10] "A microarray method to study m 1 A modifications in human tRNA." ResearchGate. Available at: 10.[12] "tRNA Modification Seq - m1A/m3C/m1G/m2,2G." Arraystar. Available at: 11.[4] "Different modification pathways for m1A58 incorporation in yeast elongator and initiator tRNAs." Oxford Academic. Available at: 12.[11] "Reversible RNA Modification N1-Methyladenosine (m1A) in mRNA and tRNA." Oxford Academic. Available at:

Sources

- 1. m1A Post-Transcriptional Modification in tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Crystal structure of the two-subunit tRNA m1A58 methyltransferase TRM6-TRM61 from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of tRNA m1A58 methyltransferase TrmI from Aquifex aeolicus in complex with S-adenosyl-l-methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]